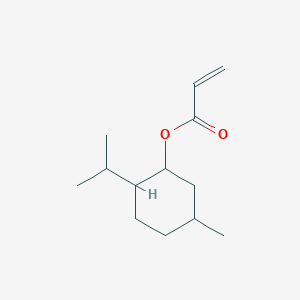

2-Isopropyl-5-methylcyclohexyl acrylate

Description

2-Isopropyl-5-methylcyclohexyl acrylate is an acrylate ester featuring a bicyclic terpene-derived substituent (menthyl group) attached to the acrylate moiety. Its structure combines the reactivity of the acrylate group (CH₂=CHCOO−) with the steric and hydrophobic properties of the cyclohexyl backbone. This compound has been synthesized via microwave-assisted Michael addition reactions under solvent-free conditions, achieving 60% yield when reacted with isatin derivatives . Its applications span synthetic chemistry (e.g., as a Michael acceptor) and pharmacology, where structurally related menthyl esters exhibit anticonvulsant or sedative effects depending on the substituents .

Properties

CAS No. |

82277-50-7 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) prop-2-enoate |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3 |

InChI Key |

XJBRSZAYOKVFRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Isopropyl-5-methylcyclohexyl acrylate can be achieved through several methods. One common method involves the esterification of 2-Propenoic acid with 5-methyl-2-(1-methylethyl)cyclohexanol . This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. Industrial production methods often involve large-scale esterification processes using similar reaction conditions .

Chemical Reactions Analysis

2-Isopropyl-5-methylcyclohexyl acrylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl acrylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl acrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the propenoic acid moiety reacts with free radicals to form polymer chains . This process is initiated by the presence of initiators such as peroxides or azo compounds .

Comparison with Similar Compounds

Reactivity in Michael Addition Reactions

A key distinguishing feature of 2-isopropyl-5-methylcyclohexyl acrylate is its selectivity in microwave-promoted Michael additions. Unlike smaller acrylates (e.g., methyl or ethyl acrylate), it avoids side reactions like Baylis-Hillman adduct formation, yielding only the desired Michael product (Table 1) .

Table 1: Reactivity of Acrylates in Microwave-Assisted Michael Additions

| Acrylate Ester | Reaction Outcome | Yield | Side Products |

|---|---|---|---|

| Methyl acrylate | No reaction | 0% | None |

| Ethyl acrylate | Baylis-Hillman/Michael adduct mix | 65% | Yes |

| 2-Ethylhexyl acrylate | Michael adduct (moderate yield) | 50% | Minimal |

| This compound | Sole Michael adduct | 60% | None |

The steric bulk of the cyclohexyl group likely hinders nucleophilic attack at the β-position, suppressing Baylis-Hillman pathways .

Physical and Chemical Properties

The cyclohexyl substituent imparts distinct physical properties compared to linear or shorter-chain acrylates:

Table 2: Comparative Physical Properties

The higher molecular weight and rigidity of the cyclohexyl group may increase glass transition temperatures (Tg) in polymers compared to linear esters like 2-ethylhexyl acrylate .

Pharmacological Potential

For example:

- Menthyl GABA ester : Anticonvulsant activity (87–1350 mg/kg dose range).

- Menthyl glycine ester : Sedative effects (175 mg/kg dose) .

This suggests that the acrylate derivative’s bulkiness could influence bioavailability or target engagement compared to smaller esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.